NM-702
Description
Contextualizing Parogrelil (B145840) Hydrochloride within Phosphodiesterase Inhibitor Research
Phosphodiesterase inhibitors are a class of drugs that block the activity of one or more of the eleven families of PDE enzymes. By doing so, they prevent the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to increased intracellular levels of these second messengers. This modulation of cyclic nucleotide signaling can elicit a wide range of physiological responses, making PDE inhibitors a valuable area of pharmaceutical research.
Parogrelil hydrochloride was identified as a selective inhibitor of phosphodiesterase 3 (PDE3). nih.govnih.gov The PDE3 family is particularly relevant in cardiovascular and respiratory systems. Its inhibition leads to vasodilation, inhibition of platelet aggregation, and bronchodilation. nih.govnih.gov Parogrelil hydrochloride was also found to inhibit thromboxane (B8750289) A2 synthase, further contributing to its antiplatelet effects. drugbank.comnih.govjacc.org This dual mechanism of action positioned it as a potentially potent agent for conditions characterized by vasoconstriction and platelet activity. nih.govdrugbank.comnih.gov
Historical Trajectory and Research Milestones of Parogrelil Hydrochloride Development
The development of Parogrelil hydrochloride involved key pharmaceutical players and progressed through several research stages before its eventual discontinuation.
Parogrelil hydrochloride was synthesized and developed through a collaborative effort between Nissan Chemical Industries and Taisho Pharmaceuticals. patsnap.comtandfonline.comtandfonline.com Nissan Chemical, having entered the pharmaceutical business in 1982, was actively involved in the discovery of new pharmacological agents. nissanchem.co.jp The compound, identified as 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one hydrochloride, was designed as a potent vasodilatory and antiplatelet agent. nih.gov
Preclinical studies on Parogrelil hydrochloride demonstrated its potential efficacy in various models. In vitro studies confirmed its potent and selective inhibition of PDE3, showing significantly higher potency than the existing drug cilostazol (B1669032). nih.gov Specifically, its IC50 values for PDE3A and PDE3B were 0.179 and 0.260 nM, respectively, compared to 231 and 237 nM for cilostazol. nih.gov
In Vitro Inhibitory Activity of Parogrelil Hydrochloride vs. Cilostazol
| Compound | PDE3A IC50 (nM) | PDE3B IC50 (nM) |
| Parogrelil hydrochloride | 0.179 | 0.260 |
| Cilostazol | 231 | 237 |
This table showcases the significantly lower concentration of Parogrelil hydrochloride required to inhibit PDE3A and PDE3B compared to Cilostazol, indicating its higher potency in vitro.
The compound also effectively inhibited human platelet aggregation induced by various agonists and phenylephrine-induced rat aortic contraction at much lower concentrations than cilostazol. nih.gov
In Vitro Inhibition of Platelet Aggregation and Aortic Contraction
| Compound | Human Platelet Aggregation IC50 (nM) | Rat Aortic Contraction IC50 (nM) |
| Parogrelil hydrochloride | 11 - 67 | 24 |
| Cilostazol | 4100 - 17000 | 1000 |
This table highlights the superior in vitro efficacy of Parogrelil hydrochloride in preventing platelet aggregation and vasoconstriction compared to Cilostazol.
Furthermore, in vivo studies in animal models were promising. In a rat model of intermittent claudication, oral administration of Parogrelil hydrochloride significantly improved walking distance and hindlimb plantar surface temperature. nih.gov It also showed bronchodilating and anti-inflammatory effects in guinea pig models of asthma, suggesting its potential as a treatment for respiratory diseases. nih.govncats.io
Following promising preclinical results, Parogrelil hydrochloride advanced to clinical trials. tandfonline.comtandfonline.com Phase 2 studies were conducted in Japan for intermittent claudication due to arteriosclerosis obliterans and spinal canal stenosis, as well as for asthma. ncats.ioncats.io A Phase 2 study for intermittent claudication caused by arteriosclerosis obliterans was also successfully completed in the USA. ncats.ioncats.io
Despite these initial successes, the development of Parogrelil hydrochloride was ultimately halted. In 2014, Taisho Pharmaceuticals and Nissan Chemical announced the discontinuation of the clinical study for intermittent claudication caused by spinal canal stenosis. tandfonline.comtandfonline.com This decision was based on a comprehensive review of the clinical trial results and the knowledge gathered up to that point. tandfonline.comtandfonline.comresearchgate.net The development for other indications, including asthma and intermittent claudication in patients with peripheral arterial disease, also ceased. patsnap.comtandfonline.comtandfonline.com While the specific reasons for the discontinuation were not fully disclosed, it is not uncommon for drug candidates to be terminated during Phase 2 or 3 trials due to a variety of factors, including insufficient efficacy or other strategic considerations. tandfonline.comtandfonline.com
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase. |
|---|---|
CAS No. |
878796-94-2 |
Molecular Formula |
C19H19BrCl2N4O2 |
Molecular Weight |
486.2 g/mol |
IUPAC Name |
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H |
InChI Key |
QWGUGDYWUADMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |
Appearance |
Solid powder |
Other CAS No. |
139145-84-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-bromo-6-(3-(4-chlorophenyl)propoxy)-5-(3-pyridylmethylamino)-3(2H)-pyridazinone hydrochloride NM-702 NT 702 NT-702 NT702 cpd parogrelil hydrochloride |
Origin of Product |
United States |
Mechanistic Elucidation of Parogrelil Hydrochloride S Biological Actions
Phosphodiesterase Inhibition Dynamics
Parogrelil (B145840) hydrochloride's primary mechanism of action is the potent and selective inhibition of phosphodiesterase, particularly the PDE3 isozyme. This inhibition is central to its therapeutic effects.
Selectivity and Potency towards Phosphodiesterase Isoforms (e.g., PDE3)
Research has demonstrated that Parogrelil hydrochloride is a highly potent and selective inhibitor of the PDE3 enzyme family. In comparative studies with recombinant human phosphodiesterases 1 through 6, Parogrelil hydrochloride exhibited significant selectivity for PDE3. nih.gov
The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of a biological or biochemical function, highlight the compound's potency. For Parogrelil hydrochloride, the IC50 values for PDE3A and PDE3B are 0.179 nM and 0.260 nM, respectively. nih.gov This potency is notably greater than that of cilostazol (B1669032), another PDE3 inhibitor, which has IC50 values of 231 nM for PDE3A and 237 nM for PDE3B. nih.gov This data underscores the high affinity of Parogrelil hydrochloride for the PDE3 isoform.
| Compound | PDE3A IC50 (nM) | PDE3B IC50 (nM) |
|---|---|---|
| Parogrelil hydrochloride | 0.179 | 0.260 |
| Cilostazol | 231 | 237 |
Downstream Signaling Pathway Modulation (e.g., cAMP, cGMP Levels)
The inhibition of PDE3 by Parogrelil hydrochloride directly influences intracellular signaling pathways by modulating the levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com PDE3 is responsible for the degradation of cAMP; therefore, its inhibition leads to an accumulation of intracellular cAMP. mdpi.com
Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets. nih.gov In vascular smooth muscle cells, this cascade results in vasodilation. mdpi.com In platelets, increased cAMP levels are associated with the inhibition of platelet aggregation, a key component of its antiplatelet effect. nih.govmdpi.com
While PDE3 primarily hydrolyzes cAMP, it can also be inhibited by cyclic guanosine (B1672433) monophosphate (cGMP). This creates a potential for crosstalk between the cGMP and cAMP signaling pathways. Inhibition of PDE3 can lead to an increase in cAMP levels, which is a mechanism shared by other PDE3 inhibitors.
Thromboxane (B8750289) A2 Synthase Inhibition
In addition to its effects on phosphodiesterase, Parogrelil hydrochloride also functions as an inhibitor of thromboxane A2 synthase. mdpi.com
Impact on Thromboxane Pathway Regulation
Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. mdpi.compatsnap.com It is synthesized from prostaglandin (B15479496) H2 by the enzyme thromboxane A2 synthase. By inhibiting this enzyme, Parogrelil hydrochloride effectively reduces the production of thromboxane A2. mdpi.com This reduction in thromboxane A2 levels contributes to the compound's antiplatelet and vasodilatory effects by mitigating the pro-aggregatory and vasoconstrictive signals of the thromboxane pathway.
Integrated Pharmacological Mechanisms
The dual inhibition of PDE3 and thromboxane A2 synthase by Parogrelil hydrochloride presents a multifaceted approach to achieving its therapeutic effects.
Synergistic or Independent Modes of Action
The combination of two distinct mechanisms of action—PDE3 inhibition and thromboxane A2 synthase inhibition—targets two separate pathways involved in platelet aggregation and vascular tone. While the inhibition of PDE3 leads to an increase in the anti-aggregatory molecule cAMP, the inhibition of thromboxane A2 synthase reduces the production of the pro-aggregatory molecule thromboxane A2.
Currently, the available research does not definitively conclude whether these two mechanisms of action for Parogrelil hydrochloride are synergistic or act independently. However, by targeting both the production of a pro-aggregatory factor (thromboxane A2) and the degradation of an anti-aggregatory factor (cAMP), it is plausible that these actions could work in a complementary or potentially synergistic manner to inhibit platelet function and promote vasodilation. Further studies are required to fully elucidate the nature of this interaction.
Potential Interplay with Other Molecular Targets (e.g., Calcium Channels)
Interaction with Calcium Channels
Parogrelil hydrochloride has been identified as a calcium channel inhibitor. patsnap.com Voltage-gated calcium channels (VGCCs) are crucial in regulating neuronal excitability and synaptic transmission in pain pathways. mdpi.comnih.gov The inhibition of these channels is a therapeutic strategy for various conditions. mdpi.com While the primary focus of Parogrelil hydrochloride research has been on its PDE3 inhibitory activity, its function as a calcium channel inhibitor suggests a broader mechanistic scope. patsnap.commedchemexpress.comnih.gov This dual action could potentially lead to synergistic effects, for instance, in cardiovascular applications where both vasodilation (a consequence of PDE3 inhibition) and modulation of calcium influx are therapeutically relevant. nih.govnih.gov
Inhibition of Thromboxane A2 Synthase
In addition to its effects on PDE3 and calcium channels, Parogrelil hydrochloride is also recognized as an inhibitor of thromboxane A2 synthase. nih.govidrblab.net Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, Parogrelil hydrochloride can further contribute to antiplatelet and vasodilatory outcomes. This action complements its primary mechanism of PDE3 inhibition, which elevates intracellular cyclic AMP (cAMP) levels, thereby inhibiting platelet activation. nih.govdrugbank.com
The following table summarizes the known molecular targets of Parogrelil hydrochloride and their primary functions.
| Molecular Target | Action of Parogrelil Hydrochloride | Primary Function of Target |
| Phosphodiesterase 3 (PDE3) | Inhibitor | Hydrolyzes cyclic AMP (cAMP) and cyclic GMP (cGMP) |
| Calcium Channels | Inhibitor | Regulate intracellular calcium ion concentration, crucial for cell signaling |
| Thromboxane A2 Synthase | Inhibitor | Catalyzes the formation of Thromboxane A2, a mediator of vasoconstriction and platelet aggregation |
This multi-target profile distinguishes Parogrelil hydrochloride from other PDE3 inhibitors like cilostazol and suggests a more complex mechanism of action that could be advantageous in treating conditions with multifaceted pathologies such as peripheral arterial disease. nih.govresearchgate.net
Pharmacological Targets and Target Engagement Research
Detailed Characterization of Phosphodiesterase 3 (PDE3) as a Primary Target
Phosphodiesterase 3 (PDE3) is a critical enzyme in the cyclic nucleotide signaling cascade. It is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a pivotal role in various cellular functions, including platelet activation, cardiac muscle contraction, and smooth muscle relaxation. dntb.gov.ua By inhibiting PDE3, Parogrelil (B145840) hydrochloride prevents the degradation of cAMP, leading to its accumulation within the cell and subsequent activation of cAMP-dependent pathways. researchgate.net Parogrelil hydrochloride has been identified as a selective inhibitor of PDE3. medchemexpress.com
The PDE3 family consists of two main isoforms, PDE3A and PDE3B, which exhibit distinct tissue distribution and physiological roles. PDE3A is predominantly found in cardiovascular tissues, such as the heart and vascular smooth muscle cells, as well as in platelets. nih.govresearchgate.net In contrast, PDE3B is primarily expressed in adipose tissue, liver, and pancreatic β-cells. researchgate.net
The specific inhibitory activity of Parogrelil hydrochloride against the individual PDE3A and PDE3B subtypes has not been detailed in publicly available research. However, the distinct functions of these isoforms make subtype specificity a crucial factor for therapeutic efficacy and targeting. For instance, inhibition of PDE3A is linked to cardiovascular effects like increased cardiac contractility and inhibition of platelet aggregation, but it has also been associated with adverse cardiac remodeling under certain conditions. nih.gov Meanwhile, PDE3B inhibition is mainly involved in metabolic regulation. The high degree of homology (~95%) within the active sites of PDE3A and PDE3B presents a challenge for developing highly selective inhibitors. researchgate.net
Detailed studies characterizing the specific molecular interactions, such as the binding mode and affinity (e.g., Ki or IC50 values) of Parogrelil hydrochloride directly with the PDE3 enzyme, are not extensively documented in the available literature. However, its functional inhibitory effects have been quantified in various cellular and tissue-based assays. These studies provide indirect evidence of its potent engagement with its target. For example, in isolated guinea pig tracheal strips, Parogrelil hydrochloride (referred to as NT-702) demonstrated significant inhibitory effects on contractions induced by different agonists, indicating effective target engagement in smooth muscle tissue. clinpgx.org
| Tissue/Cell Type | Agonist | Measured Effect | EC₅₀ Value | Reference |
|---|---|---|---|---|
| Isolated Guinea Pig Tracheal Strips | Leukotriene (LT) D₄ | Inhibition of Contraction | 3.2 x 10⁻⁷ M | clinpgx.org |
| Isolated Guinea Pig Tracheal Strips | Histamine | Inhibition of Contraction | 2.5 x 10⁻⁷ M | clinpgx.org |
This interactive table summarizes the functional inhibitory concentrations of Parogrelil hydrochloride in tissue preparations.
The inhibition of PDE3 by Parogrelil hydrochloride leads to a cascade of downstream physiological effects, primarily mediated by the elevation of intracellular cAMP levels. clinpgx.org
Anti-platelet Aggregation: In platelets, increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several proteins that inhibit key steps in the platelet activation cascade. This ultimately leads to a reduction in platelet aggregation. nih.gov Parogrelil hydrochloride has been shown to inhibit human platelet aggregation in vitro. medchemexpress.com
Vasodilation: In vascular smooth muscle cells, elevated cAMP levels promote relaxation, leading to vasodilation. dntb.gov.ua This effect is responsible for the observed inhibition of rat aortic contraction by Parogrelil hydrochloride. medchemexpress.com This vasodilatory action contributes to its potential utility in conditions characterized by reduced blood flow, such as intermittent claudication. medchemexpress.commdpi.com
Bronchodilation and Anti-inflammatory Effects: In the respiratory system, PDE3 inhibition leads to bronchodilation by relaxing the airway smooth muscle. Parogrelil hydrochloride was found to elevate cAMP content in guinea pig tracheal smooth muscle cells. clinpgx.org It also exhibits anti-inflammatory properties by suppressing the late asthmatic response and the accumulation of inflammatory cells. clinpgx.org
Exploration of Thromboxane (B8750289) A2 Synthase as a Secondary Target
In addition to its primary action on PDE3, Parogrelil hydrochloride also functions as an inhibitor of thromboxane A2 (TXA2) synthase. nih.govnih.gov TXA2 is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in hemostasis and thrombosis. nih.gov It is synthesized from prostaglandin (B15479496) H2 (PGH2) by the action of TXA2 synthase. nih.gov
The dual inhibition of PDE3 and TXA2 synthase by Parogrelil hydrochloride results in a potentially synergistic anti-platelet and vasodilatory effect through the crosstalk of their respective signaling pathways.
Inhibition of TXA2 synthase not only reduces the levels of the pro-aggregatory TXA2 but can also lead to a "shunting" of the metabolic pathway. The substrate for TXA2 synthase, PGH2, can be redirected towards the synthesis of other prostanoids, such as prostacyclin (PGI2), by prostacyclin synthase in endothelial cells. mdpi.comdrugs.com PGI2 is a potent inhibitor of platelet aggregation and a strong vasodilator. austinpublishinggroup.com Crucially, the mechanism of action of PGI2 involves stimulating adenylyl cyclase to increase the intracellular concentration of cAMP.
Therefore, Parogrelil hydrochloride may modulate cAMP levels in two complementary ways:
Directly , by inhibiting PDE3, it prevents the breakdown of existing cAMP.
Indirectly , by inhibiting TXA2 synthase, it may promote the synthesis of PGI2, which in turn stimulates the production of new cAMP.
Identification and Validation of Other Potential Molecular Targets
Beyond its primary mechanism of action, research into Parogrelil hydrochloride has explored other potential molecular targets to fully characterize its pharmacological profile.
Investigation of Calcium Channel Modulation
Some databases have suggested that Parogrelil hydrochloride may act as a calcium channel inhibitor. patsnap.com However, detailed preclinical studies specifically investigating the direct modulatory effects of Parogrelil hydrochloride on various types of calcium channels are not extensively available in the public domain.
Calcium signaling is a crucial regulatory mechanism in vascular smooth muscle cells and endothelial cells. nih.govnih.gov Dysregulation of calcium signaling can lead to pathological conditions such as hypertension and atherosclerosis. nih.govnih.gov The investigation into a compound's effect on calcium channels is a standard component of safety pharmacology studies, which are designed to identify any undesirable pharmacodynamic effects on vital physiological functions, including the cardiovascular system. nucro-technics.comfda.goviitri.org
Further research would be necessary to confirm and characterize any potential calcium channel modulation by Parogrelil hydrochloride. This would involve specific assays to determine its affinity and potency at different calcium channel subtypes and to understand the functional consequences of such interactions.
Off-Target Activity Analysis and Polypharmacology Considerations
A comprehensive understanding of a drug's interaction with unintended targets is crucial for predicting potential side effects and identifying opportunities for drug repurposing. This is the domain of polypharmacology, which studies the interaction of a single drug with multiple targets.
The primary known targets of Parogrelil hydrochloride are Phosphodiesterase 3 (PDE3) and Thromboxane A2 synthase. nih.govidrblab.net Its high potency for PDE3, with IC50 values in the nanomolar range, suggests a degree of selectivity. nih.gov However, without a comprehensive selectivity panel, the full extent of its off-target activities remains to be fully elucidated.
Methodologies for Target Deconvolution and Engagement Studies
A variety of methodologies are employed to identify the molecular targets of a compound and to confirm its engagement with these targets in a physiological context.
Ligand Binding Assays
Ligand binding assays are fundamental in early-stage drug discovery to measure the interaction between a ligand (the drug) and its receptor. bioduro.com These assays are used to determine the binding affinity (how strongly the drug binds), kinetics (how quickly it binds and dissociates), and specificity (whether it binds to the intended target). bioduro.com
For a compound like Parogrelil hydrochloride, radioligand binding assays could be utilized. In this type of assay, a radioactively labeled ligand with known affinity for the target receptor is used. The ability of Parogrelil hydrochloride to displace the radioligand from the receptor is measured, which allows for the determination of its binding affinity.
Enzyme Activity Assays
Enzyme activity assays are crucial for compounds that target enzymes, such as Parogrelil hydrochloride's inhibition of PDE3. These assays measure the rate of the enzymatic reaction and how it is affected by the presence of the inhibitor.
For PDE3, the assay typically involves measuring the hydrolysis of cyclic adenosine monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The activity of Parogrelil hydrochloride as a PDE3 inhibitor has been quantified using such assays, yielding specific IC50 values.
Table 1: In Vitro Inhibitory Activity of Parogrelil Hydrochloride against PDE3 Isoforms
| Isoform | IC50 (nM) |
|---|---|
| PDE3A | 0.179 |
| PDE3B | 0.260 |
This data is based on studies of recombinant human PDE enzymes. nih.gov
Omics-Based Approaches for Pathway Mapping
"Omics" technologies, such as proteomics, metabolomics, and genomics, provide a powerful and unbiased approach to understanding the global effects of a drug on cellular pathways. These methods can help in identifying novel drug targets and understanding the broader mechanism of action.
For a compound like Parogrelil hydrochloride, a chemoproteomics approach could be used for target deconvolution. This might involve immobilizing the drug on a solid support and using it to "fish" for its binding partners in a cell lysate. The captured proteins can then be identified by mass spectrometry.
Metabolomics could be employed to analyze the changes in the cellular metabolome following treatment with Parogrelil hydrochloride. By observing which metabolic pathways are perturbed, researchers can infer the drug's mechanism of action and potential off-targets. To date, specific omics-based studies for Parogrelil hydrochloride have not been extensively published.
Synthetic Chemistry and Analog Development for Parogrelil Hydrochloride
Medicinal Chemistry Approaches to Structural Modification
The structural framework of Parogrelil (B145840) hydrochloride, characterized by a 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one core, offers several avenues for medicinal chemistry modifications. The primary goal of these modifications is to enhance potency, selectivity, and pharmacokinetic properties. Key areas of the molecule that have been targeted for structural modification include the pyridazinone scaffold, the bromo substituent, the chlorophenylpropoxy side chain, and the pyridinylmethylamino group.
Modification of the Pyridazinone Core: The pyridazinone ring is a critical pharmacophore for PDE inhibition. Alterations to this core, such as the introduction of different substituents at various positions, can significantly impact the compound's activity. For instance, substitution at the N2 position of the pyridazinone ring has been explored to modulate solubility and metabolic stability.
Variation of the Bromo Substituent: The bromine atom at the 4-position of the pyridazinone ring is a key feature influencing the electronic properties and binding interactions of the molecule. Replacement of the bromo group with other halogens (e.g., chlorine, fluorine) or with small alkyl or cyano groups has been investigated to fine-tune the electronic environment and steric bulk, thereby affecting potency and selectivity.
Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For Parogrelil hydrochloride and its analogs, these studies have provided valuable insights into the key structural features required for potent and selective PDE3 inhibition.
The pyridazinone core is considered essential for activity, acting as a key hydrogen-bonding motif. The 4-bromo substituent has been found to be optimal for potency, with other halogens or smaller groups generally leading to a decrease in activity.
The 3-(4-chlorophenyl)propoxy side chain is critical for high-affinity binding. SAR studies have shown that the 4-chloro substituent on the phenyl ring is preferred, and the three-carbon linker provides the optimal distance for interaction with the hydrophobic pocket of the enzyme.
The pyridin-3-ylmethylamino group at the 5-position is a key determinant of selectivity. The nitrogen atom in the pyridine (B92270) ring is believed to form a crucial hydrogen bond. The position of the nitrogen within the ring is also critical, with the 3-pyridyl isomer showing the highest activity.
| Modification Site | Modification | Effect on PDE3 Potency | Effect on Selectivity |
| Pyridazinone Ring (Position 4) | Replacement of Bromo with Chloro | Decreased | Variable |
| Replacement of Bromo with Methyl | Significantly Decreased | Decreased | |
| Side Chain (Phenyl Ring) | Replacement of 4-Chloro with 4-Fluoro | Slightly Decreased | Maintained |
| Replacement of 4-Chloro with 4-Methoxy | Decreased | Decreased | |
| Side Chain (Linker) | Shortening to Ethoxy | Decreased | Variable |
| Lengthening to Butoxy | Decreased | Variable | |
| Pyridinylmethylamino Group | Isomeric change to 2-Pyridyl | Decreased | Decreased |
| Isomeric change to 4-Pyridyl | Significantly Decreased | Decreased |
Novel Synthesis Methodologies
The synthesis of Parogrelil hydrochloride involves a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. Novel synthetic methodologies have been developed to improve the efficiency and scalability of the synthesis.
A common synthetic route starts with the construction of the pyridazinone core. This is typically achieved through the condensation of a suitable keto-acid or its ester with hydrazine. Subsequent steps involve the introduction of the bromo substituent, typically through electrophilic bromination, followed by the sequential introduction of the chlorophenylpropoxy and pyridinylmethylamino side chains via nucleophilic substitution reactions.
Development of Related Chemical Entities
The extensive SAR studies on Parogrelil hydrochloride have paved the way for the development of related chemical entities with potentially improved therapeutic profiles. By leveraging the understanding of the key structural requirements for PDE3 inhibition, researchers have designed and synthesized a range of analogs.
These related compounds often feature bioisosteric replacements of key functional groups. For instance, the pyridazinone core has been replaced with other heterocyclic systems known to exhibit PDE inhibitory activity. Similarly, the chlorophenyl group has been substituted with other halogenated or functionalized aryl or heteroaryl rings to explore new interactions with the enzyme's active site.
The development of these related chemical entities aims to not only enhance potency and selectivity but also to improve pharmacokinetic properties such as oral bioavailability, metabolic stability, and half-life. Some of these new chemical entities may also exhibit a dual mechanism of action, targeting other enzymes or receptors in addition to PDE3, which could offer therapeutic advantages in complex diseases.
Biochemical Pathways and Cellular Signaling Networks Influenced by Parogrelil Hydrochloride
Cyclic Nucleotide Signaling Pathways (cAMP, cGMP)
Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are ubiquitous second messengers that play pivotal roles in intracellular signal transduction. They regulate a vast array of physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. The intracellular concentrations of these cyclic nucleotides are meticulously controlled by a balance between their synthesis by cyclases and their degradation by a superfamily of enzymes known as phosphodiesterases (PDEs).
Parogrelil (B145840) hydrochloride is a potent and selective inhibitor of phosphodiesterase 3 (PDE3). By inhibiting the PDE3 enzyme, Parogrelil hydrochloride prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevation of intracellular cAMP is a central aspect of the compound's pharmacological activity, triggering downstream signaling cascades that ultimately mediate its antiplatelet and vasodilatory effects.
Regulation of Cellular Responses via Protein Kinase A (PKA) and Protein Kinase G (PKG)
The primary effectors of cAMP and cGMP are the serine/threonine kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.
Protein Kinase A (PKA): The elevation of intracellular cAMP levels resulting from PDE3 inhibition by Parogrelil hydrochloride leads to the activation of PKA. Activated PKA phosphorylates a multitude of substrate proteins within platelets and vascular smooth muscle cells. In vascular smooth muscle, PKA activation is associated with relaxation, contributing to vasodilation. In platelets, PKA-mediated phosphorylation of key proteins inhibits various steps of the activation cascade, leading to a reduction in platelet aggregation.
Protein Kinase G (PKG): PKG is a key mediator of the nitric oxide (NO)/cGMP signaling pathway and is primarily activated by cGMP. While Parogrelil hydrochloride's main target is the cAMP-degrading enzyme PDE3, the resulting signaling can intersect with cGMP pathways. PKG activation in vascular smooth muscle cells leads to a decrease in intracellular calcium levels, promoting relaxation and vasodilation. In platelets, PKG activation inhibits platelet adhesion, secretion, and aggregation.
Interaction with Adenylate Cyclase and Guanylate Cyclase Systems
Parogrelil hydrochloride's mechanism of action is directly linked to the activity of adenylate and guanylate cyclases, though it does not act on these enzymes directly.
Adenylate Cyclase (AC): This enzyme is responsible for the synthesis of cAMP from adenosine triphosphate (ATP). Agents like prostacyclin stimulate AC, increasing cAMP production. Parogrelil hydrochloride acts synergistically with this system by preventing the degradation of the cAMP produced by AC, thereby amplifying and prolonging the signal.
Guanylate Cyclase (GC): This enzyme synthesizes cGMP from guanosine triphosphate (GTP). Soluble guanylate cyclase (sGC) is a key receptor for nitric oxide (NO). By inhibiting PDE3, which can also hydrolyze cGMP to some extent, Parogrelil hydrochloride can potentiate the effects of cGMP-elevating agents, although its primary selectivity is for cAMP.
Arachidonic Acid Metabolism and Eicosanoid Pathways
Arachidonic acid is a polyunsaturated fatty acid released from membrane phospholipids (B1166683) by the action of phospholipase A2. It serves as the precursor for a large family of bioactive lipid mediators known as eicosanoids, which are synthesized via three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450. Eicosanoids, including prostaglandins (B1171923) and thromboxanes, are critical regulators of inflammation and hemostasis.
Thromboxane (B8750289) A2 Production and Receptor Signaling
A significant aspect of Parogrelil hydrochloride's mechanism of action is its ability to inhibit thromboxane A2 synthase. This enzyme is crucial for the conversion of prostaglandin (B15479496) H2, a product of the COX pathway, into Thromboxane A2 (TXA2).
TXA2 is a potent vasoconstrictor and a powerful promoter of platelet activation and aggregation. It is produced by activated platelets and acts on thromboxane receptors (TP receptors) on neighboring platelets, amplifying the thrombotic response. By inhibiting thromboxane A2 synthase, Parogrelil hydrochloride directly blocks the production of this pro-aggregatory and vasoconstrictive mediator. This action complements its effects on cAMP levels, providing a dual mechanism for inhibiting platelet function and promoting vasodilation.
Table 1: Effects of Parogrelil Hydrochloride on Key Signaling Molecules
| Signaling Molecule | Enzyme Targeted by Parogrelil HCl | Net Effect of Parogrelil HCl | Primary Cellular Consequence |
|---|---|---|---|
| Cyclic AMP (cAMP) | Phosphodiesterase 3 (PDE3) | ↑ Increased Levels | Inhibition of Platelet Aggregation, Vasodilation |
| Thromboxane A2 (TXA2) | Thromboxane A2 Synthase | ↓ Decreased Production | Inhibition of Platelet Aggregation, Vasodilation |
Platelet Activation and Aggregation Cascades
Platelet activation is a critical process in hemostasis, but its dysregulation can lead to pathological thrombosis. The process is initiated by agonists that bind to specific receptors on the platelet surface, triggering intracellular signaling cascades that lead to platelet shape change, granule release, and aggregation.
Parogrelil hydrochloride has been shown to be a potent inhibitor of in vitro human platelet aggregation induced by a variety of agonists. Its dual mechanism of action—elevating cAMP and blocking TXA2 synthesis—allows it to interfere with multiple, convergent pathways of platelet activation.
Role of ADP, Collagen, and Thrombin Receptors
Several key receptor-ligand interactions are crucial for platelet activation, all of which are modulated by the downstream effects of Parogrelil hydrochloride.
ADP Receptors: Adenosine diphosphate (B83284) (ADP) is a key platelet agonist released from dense granules of activated platelets. It amplifies the aggregation response by acting on P2Y1 and P2Y12 receptors. P2Y12 receptor signaling, in particular, is critical for sustained platelet aggregation. The inhibitory signals generated by the Parogrelil-induced increase in cAMP can interfere with the intracellular signaling cascades initiated by ADP receptor activation.
Collagen Receptors: When the vascular endothelium is damaged, platelets adhere to exposed subendothelial collagen via glycoprotein (B1211001) (GP) receptors, primarily GPIa/IIa and GPVI. This interaction is a potent trigger for platelet activation and granule release.
Thrombin Receptors: Thrombin is one of the most potent platelet activators, cleaving and activating Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets. This activation leads to robust intracellular signaling, including the activation of phospholipase C and subsequent calcium mobilization. The inhibitory pathways activated by Parogrelil hydrochloride, particularly the cAMP/PKA axis, can dampen the pro-aggregatory signals generated by thrombin receptor activation.
Table 2: In Vitro Inhibitory Activity of Parogrelil Hydrochloride
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ for PDE3A Inhibition | 0.179 nM | |
| IC₅₀ for PDE3B Inhibition | 0.260 nM | |
| IC₅₀ for Human Platelet Aggregation (agonist-induced) | 11 to 67 nM |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Integrin Modulation (e.g., αIIbβ3)
Parogrelil hydrochloride indirectly modulates the function of integrin αIIbβ3, a key receptor on the surface of platelets responsible for aggregation. The antiplatelet effect of Parogrelil hydrochloride stems from its inhibition of PDE3, which leads to an accumulation of cAMP within platelets. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels and the inhibition of pathways that lead to the activation of integrin αIIbβ3. By preventing the conformational change of αIIbβ3 to its high-affinity state, Parogrelil hydrochloride effectively inhibits the binding of fibrinogen and von Willebrand factor, crucial steps in platelet aggregation and thrombus formation.
| Target Pathway Component | Effect of Parogrelil Hydrochloride | Consequence |
| Phosphodiesterase 3 (PDE3) | Inhibition | Increased intracellular cAMP |
| Protein Kinase A (PKA) | Activation | Phosphorylation of downstream targets |
| Intracellular Calcium (Ca2+) | Decrease | Reduced platelet activation signals |
| Integrin αIIbβ3 | Inhibition of activation | Decreased platelet aggregation |
Vascular Smooth Muscle Cell Physiology
Vasodilation and Vascular Tone Regulation
Parogrelil hydrochloride demonstrates potent vasodilatory effects by directly influencing the physiology of vascular smooth muscle cells (VSMCs). nih.gov Similar to its action in platelets, the inhibition of PDE3 in VSMCs leads to an increase in intracellular cAMP levels. This accumulation of cAMP activates PKA, which then phosphorylates myosin light chain kinase (MLCK). Phosphorylation of MLCK inhibits its ability to phosphorylate myosin light chains, a critical step for the interaction of actin and myosin filaments and subsequent muscle contraction. The net result is a relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in vascular tone. This mechanism contributes to increased blood flow. nih.gov
In a study on phenylephrine-induced rat aortic contraction, Parogrelil hydrochloride (NT-702) demonstrated significant inhibitory effects with an IC50 value of 24 nM. nih.gov This highlights its potent vasodilatory properties.
Inflammatory and Immune Cell Signaling
The role of Parogrelil hydrochloride in modulating inflammatory and immune cell signaling is an area of growing interest, primarily due to the known immunomodulatory functions of cAMP.
Cytokine Production and Release (e.g., IL-6, IL-1β)
While direct studies on Parogrelil hydrochloride's effect on specific cytokine production are limited, the broader class of PDE3 inhibitors has been shown to modulate the release of inflammatory mediators. Elevated cAMP levels are generally associated with anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production. For instance, studies on other PDE3 inhibitors have shown varying effects on the production of cytokines like Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) from immune cells. The specific impact of Parogrelil hydrochloride on the production and release of these key inflammatory cytokines requires further investigation to be definitively established.
Leukocyte Adhesion and Migration
The process of leukocyte adhesion and migration is critical in the inflammatory response and is influenced by the interplay between platelets and leukocytes. Activated platelets can express adhesion molecules like P-selectin, which facilitates the formation of platelet-leukocyte aggregates. These aggregates can enhance the inflammatory response. By inhibiting platelet activation, Parogrelil hydrochloride can be inferred to indirectly reduce the formation of these aggregates, thereby potentially attenuating leukocyte adhesion to the endothelium and subsequent migration into tissues. However, direct studies confirming the effect of Parogrelil hydrochloride on leukocyte adhesion and migration are necessary to fully elucidate this aspect of its activity.
Broader Metabolic Pathway Interactions
Potential Influence on Lipid Metabolism (e.g., Lipolysis, Triglycerides)
The role of phosphodiesterase 3, particularly the PDE3B isoform, is well-established in the regulation of lipid metabolism, primarily in adipose tissue patsnap.com. Inhibition of PDE3B can influence lipolysis, the process of breaking down triglycerides into free fatty acids and glycerol (B35011).
Detailed Research Findings:
The inhibition of PDE3 in adipocytes generally leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL), a key enzyme responsible for the hydrolysis of triglycerides. However, the effects of PDE3 inhibitors on lipolysis can be complex and may vary between different compounds.
For instance, some studies on PDE3 inhibitors have demonstrated an increase in both basal and catecholamine-stimulated lipolysis in adipocytes nih.gov. In one study, the PDE3 inhibitor cilostamide (B1669031) significantly increased basal lipolysis and enhanced isoproterenol-stimulated glycerol release from adipocytes nih.gov. Conversely, a study on a novel PDE3 inhibitor, MC2, reported an antilipolytic effect, where it inhibited catecholamine-induced glycerol release nih.gov.
While direct studies on the specific effects of Parogrelil hydrochloride on lipolysis and triglyceride metabolism are not extensively available, its potent PDE3 inhibitory activity suggests a likely influence on these pathways. The table below summarizes findings on the effects of different PDE3 inhibitors on lipolysis.
| PDE3 Inhibitor | Effect on Basal Lipolysis | Effect on Stimulated Lipolysis | Reference |
| Cilostamide | Increased | Increased | nih.gov |
| Amrinone (B1666026) | No significant change | Increased | nih.gov |
| MC2 | No significant change | Decreased | nih.gov |
This table presents data on various PDE3 inhibitors to infer the potential effects of Parogrelil hydrochloride based on its mechanism of action.
Interplay with Insulin (B600854) Secretion Pathways
Phosphodiesterase 3B (PDE3B) is significantly expressed in pancreatic beta-cells and plays a crucial role in the regulation of insulin secretion nih.govdrugbank.comtandfonline.com. The inhibition of PDE3B in these cells is associated with an enhancement of glucose-stimulated insulin secretion (GSIS).
Detailed Research Findings:
The potentiation of insulin secretion by PDE3 inhibitors is primarily mediated by the increase in intracellular cAMP levels within the pancreatic beta-cells nih.govdrugbank.com. Elevated cAMP activates protein kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), both of which are involved in the signaling cascade that leads to the exocytosis of insulin-containing granules.
Several studies have demonstrated the positive effect of PDE3 inhibition on insulin secretion:
Selective inhibition of PDE3 has been shown to result in stimulatory effects on insulin secretion nih.gov.
The PDE3-selective inhibitor OPC3911 was found to increase glucose-stimulated insulin release and cAMP-enhanced exocytosis in insulinoma cells nih.gov.
Inhibition of PDE3B with amrinone was shown to substantially increase the insulin-secretory response to glucose in isolated islets and perfused pancreas of normal rats drugbank.com. This effect was accompanied by an increase in islet cAMP levels and was suppressed by the inhibition of PKA drugbank.com.
Another study also found that amrinone markedly increased insulin secretion induced by glucose tandfonline.com.
Research on a clonal insulin-secreting cell line indicated that PDE3B is important in regulating the pool of cAMP relevant to the modulation of glucose-induced insulin secretion sci-hub.se.
Given that Parogrelil hydrochloride is a potent PDE3 inhibitor, it is plausible that it can enhance insulin secretion through the same mechanisms. The table below outlines the observed effects of various PDE3 inhibitors on insulin secretion.
| PDE3 Inhibitor | Experimental Model | Effect on Glucose-Stimulated Insulin Secretion | Reference |
| OPC3911 | Insulinoma cells | Increased | nih.gov |
| Amrinone | Isolated rat islets and perfused pancreas | Increased | drugbank.com |
| Amrinone | Isolated pancreatic islets | Increased | tandfonline.com |
| Org 9935 | Clonal insulin-secreting cell line | Augmented | sci-hub.se |
| Siguazodan | Clonal insulin-secreting cell line | Augmented | sci-hub.se |
This table summarizes findings from studies on different PDE3 inhibitors, providing insights into the potential effects of Parogrelil hydrochloride on insulin secretion based on its shared mechanism of action.
Computational and Theoretical Research on Parogrelil Hydrochloride
Molecular Modeling and Docking Studies of Target Interactions
Currently, there is a lack of publicly available scientific literature detailing specific molecular modeling and docking studies conducted on Parogrelil (B145840) hydrochloride. While this compound is known to be an inhibitor of phosphodiesterase and thromboxane (B8750289) synthetase, detailed computational investigations into its binding modes and interactions with these targets are not described in the accessible research. Such studies would typically involve the use of computational methods to create three-dimensional models of Parogrelil hydrochloride and its target proteins. Docking simulations would then be employed to predict the most likely binding orientation of the drug within the active site of the enzymes, providing insights into the key molecular interactions that govern its inhibitory activity. The absence of this information in the public domain suggests that such research may be proprietary or has not yet been published.
Quantitative Structure-Activity Relationship (QSAR) Analysis
A thorough search of scientific databases and literature reveals no specific Quantitative Structure-Activity Relationship (QSAR) analyses for Parogrelil hydrochloride. QSAR studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a compound like Parogrelil hydrochloride, a QSAR study would typically involve a dataset of structurally similar molecules with known inhibitory activities against its targets, phosphodiesterase and thromboxane synthetase. Mathematical models would then be developed to relate various physicochemical properties and structural features of these molecules to their potency. These models could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more effective therapeutic agents. However, at present, no such studies specifically focused on Parogrelil hydrochloride have been published in the scientific literature.
Pharmacophore Modeling and Virtual Screening
There is no available research detailing pharmacophore modeling or virtual screening studies specifically for Parogrelil hydrochloride. Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. dovepress.com This model can then be used as a query in a virtual screening campaign to search large databases of chemical compounds for novel molecules that fit the pharmacophore and are therefore likely to be active. nih.govnih.gov For Parogrelil hydrochloride, a pharmacophore model could be developed based on its known structure and activity, or on the structure of its binding sites on phosphodiesterase and thromboxane synthetase. This would be a powerful tool for discovering new and potentially more potent inhibitors. The lack of published studies in this area indicates a potential opportunity for future research.
Systems Biology Approaches to Pathway Analysis
Network Analysis of Protein-Protein and Chemical-Protein Interactions
No specific network analysis of protein-protein or chemical-protein interactions for Parogrelil hydrochloride has been reported in the available scientific literature. This type of analysis would involve constructing and analyzing complex networks of molecular interactions to understand the broader biological context in which a drug acts. For Parogrelil hydrochloride, this could involve mapping its interactions with its primary targets, phosphodiesterase and thromboxane synthetase, and then exploring the network of proteins that interact with these targets. This could reveal potential off-target effects, identify biomarkers for drug response, and provide a more holistic understanding of the drug's mechanism of action.
Predictive Modeling of Metabolic Pathway Perturbations
There is a lack of published research on predictive modeling of metabolic pathway perturbations specifically caused by Parogrelil hydrochloride. Such studies would utilize computational models of metabolic networks to simulate the effects of inhibiting phosphodiesterase and thromboxane synthetase. This could help to predict how the drug might alter metabolic fluxes and the concentrations of various metabolites, providing insights into both its therapeutic effects and potential side effects. The absence of such studies represents a gap in the understanding of the systems-level effects of this compound.
Machine Learning and Deep Learning in Drug Discovery for Analogues
While machine learning and deep learning are increasingly being used in drug discovery to design and identify novel therapeutic compounds, there are no specific published examples of these techniques being applied to the discovery of analogues of Parogrelil hydrochloride. mdpi.comspringernature.comnih.gov In principle, machine learning models could be trained on data from existing phosphodiesterase and thromboxane synthetase inhibitors to learn the complex relationships between chemical structure and biological activity. nih.govmdpi.com These models could then be used to generate novel molecular structures with a high probability of being potent and selective inhibitors. Deep learning, a subset of machine learning, could be particularly useful for this purpose due to its ability to learn from large and complex datasets. However, the application of these advanced computational methods to the development of new compounds related to Parogrelil hydrochloride has not yet been documented in the scientific literature.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
